molecular formula C18H25N3O4S B2908818 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1211676-83-3

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2908818
CAS No.: 1211676-83-3
M. Wt: 379.48
InChI Key: NXMBAUFLBKKHPO-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a hybrid scaffold of tetrahydroisoquinoline (THIQ) and piperidine carboxamide. The THIQ moiety, a bicyclic structure with a fused benzene and piperidine ring, is substituted with an acetyl group at position 2, while the piperidine-4-carboxamide group carries a methylsulfonyl substituent at position 1.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-13(22)20-8-5-14-3-4-17(11-16(14)12-20)19-18(23)15-6-9-21(10-7-15)26(2,24)25/h3-4,11,15H,5-10,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMBAUFLBKKHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroisoquinoline core, followed by acetylation and subsequent sulfonylation. The final step usually involves the formation of the piperidine carboxamide moiety under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions may take place, especially at the sulfonyl and acetyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and sulfonyl groups may play a crucial role in binding to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Formula (Hill Notation) Molecular Weight CAS No.
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide (Target) Tetrahydroisoquinoline, acetyl, methylsulfonyl Not provided Not provided Not available
SML2978 Fluorinated biphenyl, imidazole, dioxopiperidine C₄₆H₅₄FN₇O₉ 867.96 2690350-15-1

Key Findings :

Structural Complexity :

  • The target compound employs a THIQ scaffold, which is smaller and less polar than the fluorinated biphenyl-imidazole system in SML2978 . The latter’s extended aromatic system may enhance π-π stacking interactions in protein binding .
  • The methylsulfonyl group in the target compound could improve solubility compared to the dioxopiperidine group in SML2978, which may confer rigidity but reduce metabolic stability .

Molecular Weight and Drug-Likeness: SML2978 has a high molecular weight (867.96 g/mol), exceeding typical thresholds for oral bioavailability (Lipinski’s rule of five).

Functional Group Impact :

  • The acetyl group on the THIQ ring in the target compound may serve as a hydrogen bond acceptor, while the methylsulfonyl group could act as a polar anchor in enzymatic pockets. In contrast, SML2978’s imidazole and fluorine substituents may enhance target specificity but increase synthetic complexity .

Research Implications and Limitations

  • Target Compound : The absence of empirical data (e.g., IC₅₀, solubility) limits mechanistic insights. Further studies are required to evaluate its binding affinity for kinases or GPCRs.
  • SML2978 : Its structural complexity and high molecular weight suggest niche applications, such as protease inhibition or targeted protein degradation, but may limit broad therapeutic utility .

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